molecular formula C17H14N2O3S B2703474 N-[(11E)-12-ethyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide CAS No. 1321939-84-7

N-[(11E)-12-ethyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide

Cat. No.: B2703474
CAS No.: 1321939-84-7
M. Wt: 326.37
InChI Key: MALZSDBXUBVMHD-ISLYRVAYSA-N
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Description

N-[(11E)-12-ethyl-4,6-dioxa-10-thia-12-azatricyclo[7300^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide is a complex organic compound with a unique molecular structure

Preparation Methods

The synthesis of N-[(11E)-12-ethyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide typically involves several steps, starting from commercially available precursors. The core structure can be synthesized through a series of reactions, including lithiation and subsequent derivatization of the benzene ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[(11E)-12-ethyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has diverse applications in scientific research. Its unique molecular structure makes it a valuable tool in drug discovery, catalysis, and materials science. In biology and medicine, it may be used as a fluorescent probe or as a potential therapeutic agent due to its ability to interact with specific molecular targets .

Mechanism of Action

The mechanism of action of N-[(11E)-12-ethyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and heteroatoms allow it to form stable complexes with various biomolecules, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar compounds to N-[(11E)-12-ethyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide include N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)butanamide and N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)propanamide.

Properties

IUPAC Name

N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-2-19-12-8-13-14(22-10-21-13)9-15(12)23-17(19)18-16(20)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALZSDBXUBVMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CC=C4)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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